molecular formula C22H28N4O4 B12739940 (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine CAS No. 151539-28-5

(E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine

Cat. No.: B12739940
CAS No.: 151539-28-5
M. Wt: 412.5 g/mol
InChI Key: LWLQTEDROOYMGL-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the xanthine family, which is characterized by a core structure that includes a purine base. The presence of the dimethoxystyryl and dipropyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with a suitable xanthine derivative under basic conditions to form the styryl group. This is followed by methylation and propylation reactions to introduce the methyl and dipropyl groups, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the styryl group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

(E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) pathways.

Comparison with Similar Compounds

    8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the methyl group at the 7-position.

    7-Methyl-1,3-dipropylxanthine: Lacks the dimethoxystyryl group.

    1,3-Dipropylxanthine: Lacks both the methyl and dimethoxystyryl groups.

Uniqueness: (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to the presence of both the dimethoxystyryl and dipropyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

151539-28-5

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C22H28N4O4/c1-6-13-25-20-18(21(27)26(14-7-2)22(25)28)24(3)17(23-20)12-11-15-9-8-10-16(29-4)19(15)30-5/h8-12H,6-7,13-14H2,1-5H3/b12-11+

InChI Key

LWLQTEDROOYMGL-VAWYXSNFSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=C(C(=CC=C3)OC)OC)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=C(C(=CC=C3)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.